
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine is a deuterated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of deuterium atoms, which are isotopes of hydrogen, makes this compound particularly interesting for various scientific applications, including studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with deuterated arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of deuterated compounds like 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine may involve large-scale Suzuki cross-coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity deuterated reagents and catalysts is crucial to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
5-Phenyl-2-pyridinamine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with a different structural framework and biological activity.
Uniqueness
The uniqueness of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine lies in its deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making deuterated compounds valuable tools in various fields of study.
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
175.24 g/mol |
IUPAC 名称 |
3,4,6-trideuterio-5-(2,3-dideuteriophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i2D,4D,6D,7D,8D |
InChI 键 |
OAPVIBHQRYFYSE-VFXJYWSDSA-N |
手性 SMILES |
[2H]C1=CC=CC(=C1[2H])C2=C(N=C(C(=C2[2H])[2H])N)[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
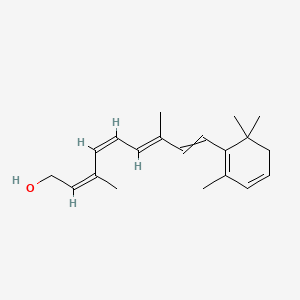


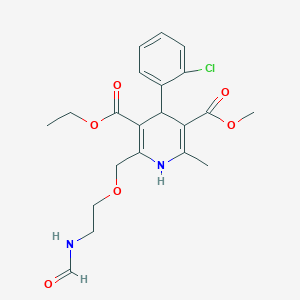
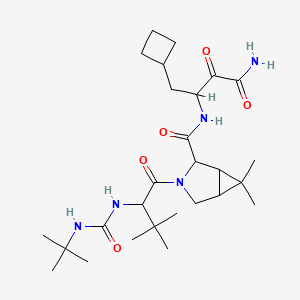
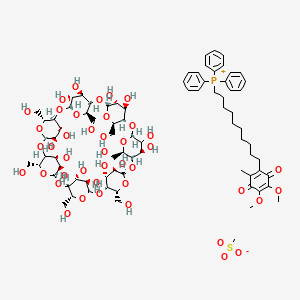
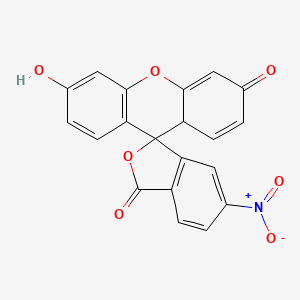
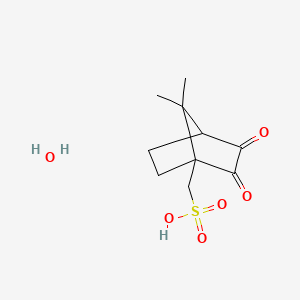
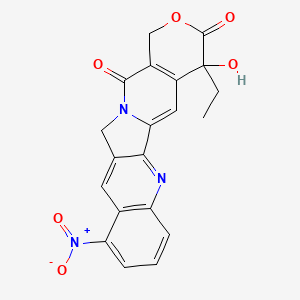
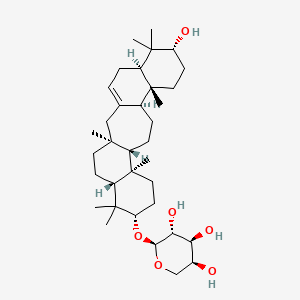
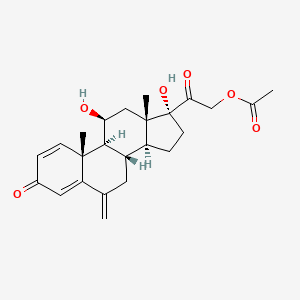
![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
